5-[(4-bromophenyl)sulfanyl]-1,2,3-thiadiazole
Description
Properties
IUPAC Name |
5-(4-bromophenyl)sulfanylthiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2S2/c9-6-1-3-7(4-2-6)12-8-5-10-11-13-8/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTVWJQPYZVLHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=CN=NS2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-bromophenyl)sulfanyl]-1,2,3-thiadiazole typically involves the reaction of 4-bromothiophenol with thiosemicarbazide under acidic conditions, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and heating to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Bromophenyl)sulfanyl]-1,2,3-thiadiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Biomedical Activities of Thiadiazoles
Thiadiazoles, in general, exhibit a wide range of biological activities, making them valuable in medicinal chemistry . Some of these activities include:
Anticonvulsant Agents
Modifications to the 1,3,4-thiadiazole moiety have demonstrated good potency as anticonvulsant agents with reduced toxicity . For example, a synthesized compound named 5-[(E)-(3,4,5-trimethoxybenzylidene)amino]-1,3,4-thiadiazole-2-thiol showed H-bonding for the donor/acceptor group at a range of 4.18–6.88 Å. It displayed 66.67% protection at 100 mg/kg for the maximal electroshock seizure (MES) method and 80% protection at 100 mg/kg in the pentylenetetrazole (PTZ) method .
Anticancer Activity
Certain 2,5-disubstituted-1,3,4-thiadiazoles have shown anticancer activity . Specific compounds have demonstrated activity against breast and lung cancer cell lines . Imidazo-Thiadiazole hybrids have also exhibited growth-inhibiting activities against tumor cell lines .
Antiviral Activity
1,2,3-thiadiazole hybrid structures have shown antiviral activities . The incorporation of a 1,3,4-oxadiazole moiety into the structure of 1,2,3-thiadiazoles significantly increased anti-TMV (Tobacco Mosaic Virus) activity .
Crop Protection
1,2,3-Thiadiazole compounds have applications as crop protecting agents .
Arsenic Exposure Amelioration
Thiadiazole derivatives are being explored as reagents that can ameliorate the effects of arsenic exposure in vivo, potentially preventing diseases associated with arsenic exposure .
Potential Applications Based on Related Compounds:
Given the diverse activities of thiadiazoles and their derivatives, 5-[(4-bromophenyl)sulfanyl]-1,2,3-thiadiazole may have potential applications in:
- Pharmaceutical Research: As a building block for synthesizing novel compounds with desired biological activities .
- Agrochemicals: As a crop protecting agent, potentially exhibiting antifungal, antiviral, or insecticidal properties .
- Material Science: As a component in developing new materials with specific properties .
Mechanism of Action
The mechanism of action of 5-[(4-bromophenyl)sulfanyl]-1,2,3-thiadiazole varies depending on its application:
Comparison with Similar Compounds
Halogen-Substituted Derivatives
- 5-(2,4-Dibromophenyl)-1,2,3-thiadiazole (Compound 93): This derivative exhibits potent anti-HIV activity (IC₅₀ = 3.59 µg/mL), outperforming lamivudine (IC₅₀ = 14.8 µg/mL). The dual bromine substitution at ortho and para positions increases cytotoxicity compared to mono-substituted derivatives, though it reduces the selective index .
- 5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid : The chlorine atom and carboxylic acid group enhance enzyme-binding specificity, as demonstrated in crystal structure studies with rat hydroxy acid oxidase. This highlights how halogen choice and additional functional groups modulate target affinity .
Isosteric Replacements
- 5-Cyano-1-methylpyrrole: A bioisostere of 4-cyclopropyl-1,2,3-thiadiazole, this pyrrole derivative shares similar necroptosis inhibition profiles, suggesting overlapping mechanistic pathways despite differing heterocyclic cores .
Isomeric Thiadiazoles
- 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole: The 1,3,4-thiadiazole isomer is more extensively studied due to its stability and versatility in forming derivatives.
Heterocyclic Analogues
- 5-(2-Hydroxypropyl)sulfanyl-1,2,3-triazole : Replacing the thiadiazole with a triazole ring reduces sulfur content but introduces additional nitrogen atoms, which may enhance antifungal activity through altered binding modes .
Substituent Effects on Activity and Stability
- Para vs. Ortho Substitution : Para-substituted bromophenyl derivatives (e.g., 5-[(4-bromophenyl)sulfanyl]-1,2,3-thiadiazole) exhibit higher cytotoxicity than ortho-substituted counterparts due to improved steric alignment with biological targets .
- Thermal Stability : 5-Arylthio-1,2,3-thiadiazoles, including the target compound, undergo rearrangement to dithiins at elevated temperatures (e.g., 120°C in DMF/NaH), limiting their utility in high-temperature applications. This contrasts with more thermally stable 1,3,4-thiadiazoles .
Data Table: Key Comparative Properties
Biological Activity
5-[(4-bromophenyl)sulfanyl]-1,2,3-thiadiazole is a compound belonging to the thiadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.
Chemical Structure and Properties
The chemical structure of this compound features a thiadiazole ring substituted with a bromophenyl group. This structural configuration is crucial for its biological activity, as the presence of electron-withdrawing groups like bromine can enhance the compound's reactivity and interaction with biological targets.
Antimicrobial Activity
Thiadiazole derivatives have shown promising antimicrobial properties. For instance, studies indicate that compounds with similar structures exhibit significant antibacterial activity against various pathogens. The minimum inhibitory concentrations (MICs) for related thiadiazole derivatives have been reported as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Pathogen | MIC (μg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.22 |
| Related Thiadiazole | Escherichia coli | 0.25 |
| Another Derivative | Pseudomonas aeruginosa | 0.30 |
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively studied. Research indicates that similar compounds exhibit antiproliferative effects against various cancer cell lines. For example, one study demonstrated that a thiadiazole derivative had an IC50 value of 1.7 μM against human pancreatic cancer cells .
Table 2: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| This compound | A549 (Lung) | 0.794 |
| Related Compound | MCF-7 (Breast) | 1.78 |
| Another Derivative | HT-29 (Colon) | 1.16 |
Anticonvulsant Activity
The anticonvulsant properties of thiadiazole derivatives are notable. In various studies, compounds similar to this compound have been tested using models such as the maximal electroshock seizure (MES) test. These compounds often display significant protective effects against seizures comparable to standard anticonvulsants like phenytoin .
Table 3: Anticonvulsant Activity of Thiadiazole Derivatives
| Compound | Test Method | ED50 (mg/kg) |
|---|---|---|
| This compound | MES | 20 |
| Related Compound | Phenobarbital-induced sleep test | 15 |
Case Studies
Several case studies highlight the efficacy of thiadiazole derivatives in clinical settings:
- Antimicrobial Efficacy : A study conducted on a series of thiadiazoles revealed that they could inhibit biofilm formation in Staphylococcus epidermidis, suggesting their potential use in treating biofilm-associated infections .
- Cancer Treatment : In vitro studies on lung carcinoma cells demonstrated that certain thiadiazole derivatives induced apoptosis without affecting normal cell viability, indicating their selective action against cancer cells .
- Seizure Management : Research utilizing animal models showed that specific thiadiazole compounds significantly reduced seizure frequency and duration compared to controls .
Q & A
Q. What are the common synthetic routes for 5-[(4-bromophenyl)sulfanyl]-1,2,3-thiadiazole, and what reaction conditions are typically employed?
The synthesis often involves copper-catalyzed cross-coupling reactions between 4-bromophenylthiol and halogenated 1,2,3-thiadiazole derivatives. Key conditions include moderate temperatures (~70°C), CuI catalysts, and inert atmospheres (e.g., nitrogen) to prevent oxidation. Reaction progress is monitored via TLC or HPLC, with yields averaging 60–75% after purification by column chromatography .
Q. What spectroscopic techniques are recommended for structural characterization of this compound?
- NMR spectroscopy (1H and 13C) identifies proton environments and carbon frameworks, with aromatic protons typically appearing at δ 7.2–7.8 ppm.
- FT-IR confirms sulfur and nitrogen functional groups (e.g., C-S stretches at ~650 cm⁻¹).
- Mass spectrometry (ESI-TOF) validates molecular weight (e.g., m/z ≈ 297 for C₉H₆BrN₃S₂).
- X-ray crystallography resolves crystal packing and bond angles, as demonstrated in structurally analogous thiadiazoles .
Q. What preliminary biological activities have been reported for this compound?
Studies on related thiadiazoles suggest antimicrobial activity against Gram-positive bacteria (e.g., S. aureus, MIC ~8 µg/mL) and potential apoptosis-inducing effects in cancer cell lines (e.g., IC₅₀ ~20 µM in HeLa cells). These activities are attributed to sulfur-mediated membrane disruption or enzyme inhibition .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Catalyst optimization : Screen Cu(I)/Cu(II) catalysts (e.g., CuI vs. CuBr) to enhance coupling efficiency.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates.
- Flow chemistry : Continuous flow reactors enable precise temperature control (70±2°C) and reduce side reactions like thiol oxidation .
- Automated purification : Flash chromatography systems with UV detection ensure consistent compound purity (>95%) .
Q. How can computational methods predict reactivity or regioselectivity in substitution reactions?
- Density Functional Theory (DFT) : Models electron density distributions to identify electrophilic/nucleophilic sites (e.g., sulfur atoms in the thiadiazole ring).
- Molecular docking : Predicts binding affinities for biological targets (e.g., bacterial enzymes) by simulating ligand-receptor interactions.
- Kinetic studies : Compare computed activation energies (ΔG‡) with experimental rate constants to validate mechanistic pathways .
Q. How should researchers address contradictions in reported biological activity data?
- Assay standardization : Use CLSI guidelines for antimicrobial testing to ensure reproducibility.
- Purity verification : Employ HPLC (>98% purity) to exclude confounding effects from impurities.
- Dose-response studies : Establish full concentration-response curves (e.g., 0.1–100 µM) to confirm potency thresholds.
- Structural analogs : Compare activity across derivatives (e.g., bromophenyl vs. fluorophenyl substituents) to isolate SAR trends .
Q. What strategies are effective for analyzing degradation products under oxidative conditions?
- LC-MS/MS : Identifies sulfoxide/sulfone derivatives formed via sulfur oxidation.
- Stability studies : Monitor compound integrity in PBS (pH 7.4) at 37°C over 48 hours.
- Radical trapping : Add antioxidants (e.g., BHT) during synthesis/storage to mitigate degradation .
Methodological Tables
Q. Table 1. Synthetic Yield Optimization Parameters
| Parameter | Optimal Condition | Yield Improvement | Reference |
|---|---|---|---|
| Catalyst | CuI (10 mol%) | +15% | |
| Temperature | 70°C | +20% | |
| Solvent | DMF | +10% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
